

(6-methyl-1H-indazol-5-yl)boronic acid chemical properties

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Compound of Interest

Compound Name: (6-methyl-1H-indazol-5-yl)boronic acid

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An In-Depth Technical Guide to **(6-methyl-1H-indazol-5-yl)boronic acid**: Properties, Synthesis, and Applications

Introduction

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.^[1] Its rigid, bicyclic structure, rich in hydrogen bonding capabilities, provides an excellent framework for designing selective ligands for various biological targets, including kinases, G-protein coupled receptors, and enzymes.^[1] Parallel to the importance of the core scaffold is the necessity for versatile chemical tools that enable its precise functionalization. Among these, boronic acids and their derivatives stand out for their stability, low toxicity, and remarkable utility as synthetic intermediates.^[2]

This guide provides a comprehensive technical overview of **(6-methyl-1H-indazol-5-yl)boronic acid**, a key building block for introducing the 6-methyl-1H-indazol-5-yl moiety into molecular architectures. Its primary application lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.^{[1][3]} For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and reactivity of this reagent is paramount for leveraging its potential in creating novel chemical entities with therapeutic promise.

Physicochemical and Structural Properties

(6-methyl-1H-indazol-5-yl)boronic acid is a solid organoboron compound.[4] The core of its utility lies in the boronic acid group ($-B(OH)_2$), which is attached to the C5 position of the 6-methyl-1H-indazole scaffold. Boronic acids are Lewis acids and can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, a transformation crucial for its reactivity in cross-coupling reactions.[2][5]

Core Identifiers

Property	Value	Source
CAS Number	1310405-35-6	[4]
Molecular Formula	C ₈ H ₉ BN ₂ O ₂	[4]
Molecular Weight	175.98 g/mol	[4][6][7]
InChI	InChI=1S/C8H9BN2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)	[4]
InChIKey	AVTBPALNUPBIAS-UHFFFAOYSA-N	[4]
Canonical SMILES	CC1=CC2=C(C=C1B(O)O)NN=C2	[6]

Physical and Chemical Data

Property	Value / Description	Source / Rationale
Appearance	White to off-white solid	[4][8]
Purity	Typically $\geq 95-98\%$	[4][9]
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)	General property of boronic acids
pKa	~ 8.3 (Predicted)	Predicted for similar structures[10]; boronic acids typically have pKa values in the range of 4-10.[5]
Storage	Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.	[10][11] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides.

Spectroscopic Characterization

Definitive spectroscopic data for **(6-methyl-1H-indazol-5-yl)boronic acid** is typically provided by the commercial supplier on a lot-specific Certificate of Analysis (CoA). However, the expected spectral features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methyl group (C6-CH_3) around δ 2.5 ppm, a broad singlet for the N-H proton (which may exchange with D_2O), and a broad, often downfield, singlet for the two hydroxyl protons of the boronic acid group ($-\text{B}(\text{OH})_2$), which also exchanges with D_2O . [12]
- ^{13}C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon would appear upfield, while the six aromatic carbons of the indazole ring would resonate in the typical aromatic region. The carbon atom attached to the boron (C5) would show a characteristic broad signal due to quadrupolar relaxation of the adjacent boron atom.

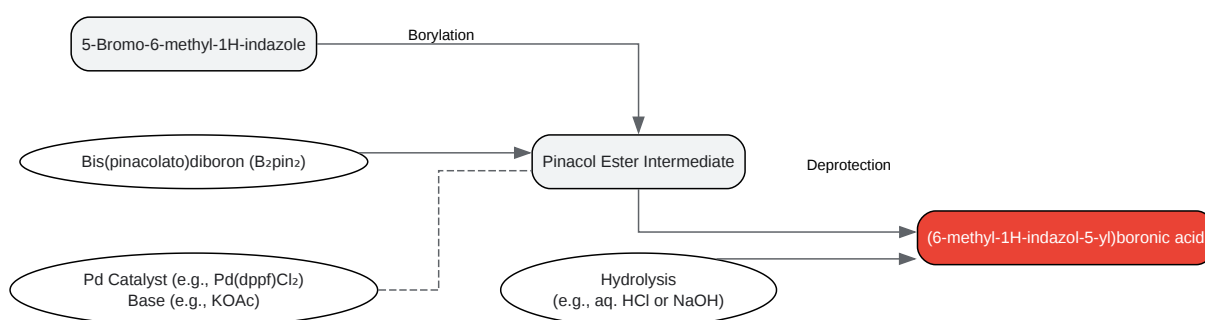
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (175.98 g/mol). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of $C_8H_9BN_2O_2$.

Synthesis, Handling, and Stability

General Synthetic Pathway

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a standard and reliable method for preparing aryl boronic acids is through a palladium-catalyzed borylation reaction of an aryl halide. The most logical precursor for **(6-methyl-1H-indazol-5-yl)boronic acid** is 5-bromo-6-methyl-1H-indazole.

The process involves the reaction of the aryl bromide with a boron source, most commonly bis(pinacolato)diboron (B_2pin_2), in the presence of a palladium catalyst and a suitable base. This initially forms the boronic ester (pinacol ester), which is more stable and easier to purify than the free boronic acid. Subsequent hydrolysis of the ester under acidic or basic conditions yields the final product.



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Caption: General workflow for the synthesis of **(6-methyl-1H-indazol-5-yl)boronic acid**.

Exemplary Synthetic Protocol (Hypothetical)

Step 1: Borylation to form the Pinacol Ester

- To an oven-dried flask under an inert atmosphere (Argon), add 5-bromo-6-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).
- Add a suitable anhydrous solvent, such as 1,4-dioxane or DMSO.
- De-gas the mixture by bubbling argon through it for 15-20 minutes.
- Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2 , 0.03 equiv.).
- Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
- Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the protected boronic ester intermediate.

Step 2: Hydrolysis to the Boronic Acid

- Dissolve the purified pinacol ester from Step 1 in a solvent mixture such as acetone/water or THF/water.
- Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature.
- Monitor the reaction for the cleavage of the pinacol group.
- Upon completion, the boronic acid product may precipitate. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude **(6-methyl-1H-indazol-5-yl)boronic acid**. Further purification can be achieved by recrystallization.[13]

Safety, Handling, and Stability

As a laboratory chemical, **(6-methyl-1H-indazol-5-yl)boronic acid** requires careful handling. While a specific Safety Data Sheet (SDS) is not universally available, data from closely related indazole boronic acids provide authoritative guidance.[14]

- Hazards: This class of compounds is typically classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][15]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11][14][15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
- Storage and Stability: Boronic acids are susceptible to dehydration, which leads to the formation of a trimeric anhydride known as a boroxine. This process is reversible upon addition of water but can complicate stoichiometry in reactions. To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[10][11][16]

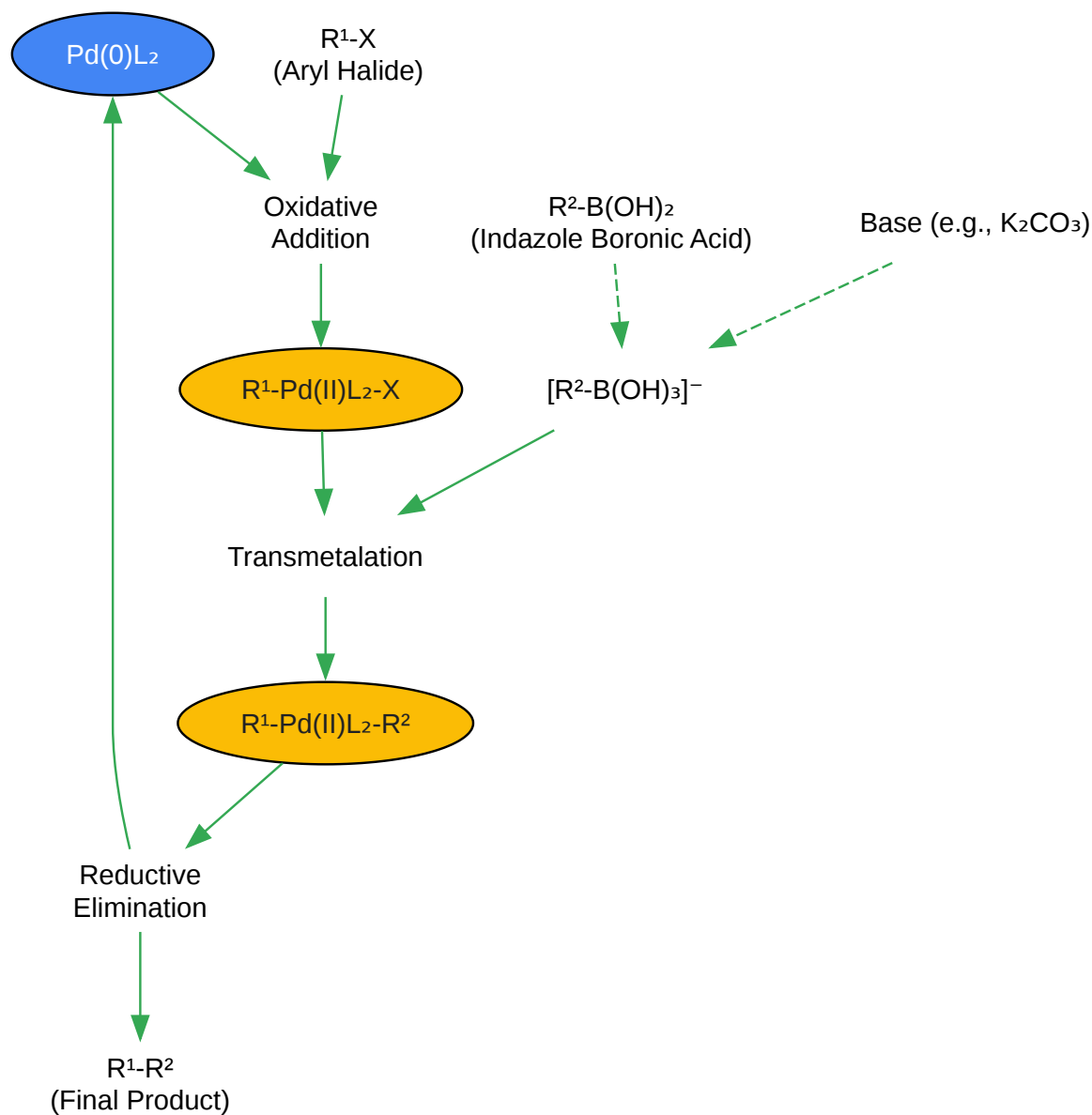
Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of **(6-methyl-1H-indazol-5-yl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the C5 position of the indazole and an sp^2 -hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[17][3] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

The Catalytic Cycle

The mechanism is a well-understood catalytic cycle involving three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R^1-X), forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 6-methyl-1H-indazol-5-yl moiety) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R^1-R^2) and regenerating the Pd(0) catalyst, which re-enters the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Causality behind Component Selection:

- **Catalyst:** Pd(dppf)Cl₂ is often an excellent choice. The bulky, electron-rich dppf ligand stabilizes the Pd(0) species and promotes both oxidative addition and reductive elimination, making it effective for coupling with both electron-rich and electron-poor aryl halides.^[17]
- **Base:** A base is essential for activating the boronic acid.^[3] Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base facilitates the formation of the anionic boronate, which is more nucleophilic and readily undergoes transmetalation.
- **Solvent:** A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O) is typical. The organic solvent solubilizes the reactants and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

Step-by-Step Methodology:

- In a reaction vessel, combine the aryl halide (1.0 equiv.), **(6-methyl-1H-indazol-5-yl)boronic acid** (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
- Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
- Sparge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
- Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.) to the de-gassed mixture.
- Heat the reaction to the desired temperature (typically 80-110 °C) under the inert atmosphere.
- Monitor the reaction's progress using TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic phase sequentially with water and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Conclusion

(6-methyl-1H-indazol-5-yl)boronic acid is a highly valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its primary strength lies in its ability to serve as a robust building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient and modular synthesis of complex molecules containing the medicinally significant 6-methyl-1H-indazole scaffold. A thorough understanding of its properties, handling requirements, and reactivity is essential for any scientist aiming to leverage this powerful tool for the discovery and development of novel, biologically active compounds.

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